![molecular formula C19H19N3OS B2491583 (1H-indol-5-yl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)méthanone CAS No. 2034310-54-6](/img/structure/B2491583.png)

(1H-indol-5-yl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

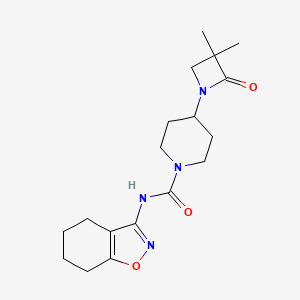

(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone is a multifaceted compound featuring various heterocyclic and aromatic structures

Applications De Recherche Scientifique

Chemistry

The compound's reactivity and structural variety make it a valuable scaffold in synthetic chemistry, particularly in developing novel heterocyclic compounds.

Biology

In biological research, it is explored for its potential as a molecular probe and its interactions with various biomolecules.

Medicine

Pharmacological studies investigate its potential therapeutic applications, targeting various pathways in disease treatment, such as neurodegenerative and inflammatory diseases.

Industry

Industrial applications include its use as a precursor or intermediate in the synthesis of more complex molecules and materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

To synthesize (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone, key intermediates must first be prepared. One common method involves:

Preparation of the 6,7-dihydrothieno[3,2-c]pyridine precursor: : This involves the cyclization of appropriate thiophene and amine compounds under acidic conditions.

Synthesis of the azetidine moiety: : Reaction of azetidine intermediates with the indole derivative in the presence of coupling agents such as EDCI or DCC.

Final coupling reaction: : Linking of the dihydrothienopyridine and azetidine components with the indole moiety under reflux conditions in a suitable solvent like DMF or DMSO.

Industrial Production Methods

For industrial-scale production, optimizing yield and efficiency is crucial. Methods often employ continuous flow reactors and greener solvents to minimize environmental impact and reduce costs. Catalysts and automated systems streamline the process, allowing for larger batch productions with consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone undergoes various reactions:

Oxidation: : Using oxidizing agents like KMnO₄ or H₂O₂, forming oxidized derivatives.

Reduction: : Catalytic hydrogenation can reduce specific bonds, typically using Pd/C.

Substitution: : Nucleophilic or electrophilic substitution reactions, often in the presence of strong bases or acids, respectively.

Common Reagents and Conditions

Oxidation: : KMnO₄, H₂O₂ under mild conditions.

Reduction: : H₂ with Pd/C, NaBH₄.

Substitution: : NaH for deprotonation, followed by electrophile addition.

Major Products Formed

Major products depend on the specific reaction conditions. Oxidation can yield keto- or hydroxy-derivatives. Reduction primarily results in partially or fully hydrogenated products. Substitution reactions produce diverse analogs with varied functional groups.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets and pathways:

Binding to proteins: : It can inhibit or modulate protein activity by binding to active or allosteric sites.

Pathway modulation: : Influences signaling pathways, such as kinase or receptor-mediated pathways, thereby altering cellular responses.

Comparaison Avec Des Composés Similaires

(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone is unique due to its combination of a thienopyridine and azetidine structure, differing from simpler analogs like:

Thienopyridines without azetidine: : Less sterically complex, fewer interaction sites.

Azetidine-containing indoles without thienopyridine: : Differ in electronic properties and reactivity.

Each similar compound possesses distinct chemical properties and applications, highlighting the unique versatility of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone.

Propriétés

IUPAC Name |

[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(1H-indol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c23-19(14-1-2-17-13(9-14)3-6-20-17)22-11-16(12-22)21-7-4-18-15(10-21)5-8-24-18/h1-3,5-6,8-9,16,20H,4,7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQNCEHBRKQION-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC5=C(C=C4)NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2491501.png)

![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2491502.png)

![1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2491503.png)

![4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B2491508.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2491510.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2491516.png)

![1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2491518.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2491521.png)

![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2491523.png)